molecular formula C10H23N<br>CH3(CH2)4NH(CH2)4CH3<br>C10H23N B1346568 Dipentylamine CAS No. 2050-92-2

Dipentylamine

Cat. No. B1346568
Key on ui cas rn: 2050-92-2
M. Wt: 157.3 g/mol
InChI Key: JACMPVXHEARCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05872286

Procedure details

To a 250 mL 3-neck round bottom reaction flask equipped with an overhead stirrer, a thermocouple probe, a reflux condenser, a Claisen adapter, and a 25 mL addition funnel, 30.0 g (0.19 mol) of diamyl amine, 15.3 g of a 50 weight percent NaOH solution (0.19 mol NaOH) and 100 mL reagent 2-propanol was added. 12.5 mL (0.21 mol) carbon disulfide was charged to the addition funnel. Carbon disulfide was added over a half-hour period. The reaction temperature was maintained at 25°-30° C. The product was post-reacted at 25° C. for 1 hour.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0.19 mol
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].[Na+:13].CC(O)C.[C:18](=[S:20])=[S:19]>>[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:18](=[S:19])[S-:20])[CH2:8][CH2:9][CH2:10][CH3:11].[Na+:13] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(CCCC)NCCCCC
Name
Quantity
0.19 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
reagent
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL 3-neck round bottom reaction flask equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained at 25°-30° C
CUSTOM
Type
CUSTOM
Details
The product was post-reacted at 25° C. for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
Smiles
C(CCCC)N(C([S-])=S)CCCCC.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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